molecular formula C23H18Cl2N2O3 B11987633 2,4-Dichloro-6-(2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol CAS No. 303061-14-5

2,4-Dichloro-6-(2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol

Cat. No.: B11987633
CAS No.: 303061-14-5
M. Wt: 441.3 g/mol
InChI Key: FZQZREQQVSMDCE-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the benzo[e]pyrazolo[1,5-c][1,3]oxazine core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the 4-methoxyphenyl group: This step often involves a substitution reaction where a suitable methoxyphenyl derivative is introduced.

    Chlorination: The final step involves the chlorination of the compound to introduce the 2,4-dichloro groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2,4-Dichloro-6-(2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, resulting in its antimicrobial or anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine: Shares some structural similarities but differs in its core structure and functional groups.

    2,4-Dichloro-6-(4-anisyl)-triazin-1,3,5: Another related compound with a different core structure.

Uniqueness

2,4-Dichloro-6-(2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol is unique due to its specific combination of functional groups and its potential applications in various fields. Its complex structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

303061-14-5

Molecular Formula

C23H18Cl2N2O3

Molecular Weight

441.3 g/mol

IUPAC Name

2,4-dichloro-6-[2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol

InChI

InChI=1S/C23H18Cl2N2O3/c1-29-15-8-6-13(7-9-15)19-12-20-16-4-2-3-5-21(16)30-23(27(20)26-19)17-10-14(24)11-18(25)22(17)28/h2-11,20,23,28H,12H2,1H3

InChI Key

FZQZREQQVSMDCE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=C(C(=CC(=C5)Cl)Cl)O

Origin of Product

United States

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